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Abstract
(Trimethylsilyl)acetic acid, CAS 2345-38-2, is an organosilicon compound of increasing

interest in chemical synthesis, particularly as a valuable reagent in the preparation of α,β-

unsaturated carboxylic acids[1]. Its utility in pharmaceuticals and advanced materials

necessitates a thorough understanding of its thermodynamic stability and energetic properties.

This guide provides a comprehensive framework for the determination and application of the

key thermochemical properties of (Trimethylsilyl)acetic acid, including its enthalpy of

formation, heat capacity, and enthalpy of sublimation. While specific experimental data for this

compound is not extensively reported in public literature, this document, written from the

perspective of a Senior Application Scientist, focuses on the authoritative methodologies

required to obtain these values. We will explore the theoretical underpinnings, present detailed

experimental protocols for calorimetry and effusion techniques, discuss the power of

computational chemistry for predictive analysis, and contextualize the importance of these

properties in practical applications.

Introduction: The Scientific Imperative
(Trimethylsilyl)acetic acid, with the linear formula (CH₃)₃SiCH₂CO₂H, is a solid carboxylic

acid with a melting point in the range of 39-42 °C[1][2]. Its molecular structure, combining a
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reactive carboxylic acid moiety with a bulky, stabilizing trimethylsilyl group, imparts unique

chemical characteristics that are leveraged in organic synthesis[1].

Why are thermochemical properties critical?

Process Safety and Scale-up: Knowledge of reaction enthalpies is fundamental to designing

safe and controllable large-scale synthetic processes, preventing thermal runaway events.

Reaction Optimization: Understanding the Gibbs free energy of reactions involving

(Trimethylsilyl)acetic acid allows for the prediction of equilibrium positions and the

optimization of reaction conditions to maximize yield.

Physical Stability and Formulation: For drug development professionals, properties like the

enthalpy of sublimation are crucial for predicting the physical stability of solid forms,

understanding sublimation rates during storage, and designing robust formulation processes

like lyophilization.

This guide will provide the in-depth knowledge required to either obtain or reliably estimate

these critical thermodynamic parameters.

Table 1: Known Physical Properties of (Trimethylsilyl)acetic acid

Property Value Source(s)

CAS Number 2345-38-2 [3]

Molecular Formula C₅H₁₂O₂Si [3]

Molecular Weight 132.23 g/mol [3]

Melting Point 39-42 °C [1][2]

Theoretical Framework: The Language of Chemical
Energy
The core thermochemical properties governing a compound's behavior are the standard

enthalpy of formation (ΔfH°), heat capacity (Cp), and the enthalpies of phase transitions (e.g.,

fusion, ΔfusH; sublimation, ΔsubH).
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Standard Enthalpy of Formation (ΔfH°): This is the enthalpy change when one mole of the

compound is formed from its constituent elements in their standard states. It is the single

most important value for determining the heat of any reaction involving the compound.

Heat Capacity (Cp): This property quantifies the amount of heat required to raise the

temperature of a substance by a given amount. It is essential for calculating enthalpy

changes over different temperatures and is critical for heat-transfer calculations in chemical

reactors.

Enthalpy of Sublimation (ΔsubH°): The heat required to transform one mole of a substance

from a solid to a gas at a constant temperature and pressure. It is a measure of the

intermolecular forces in the solid state and is vital for understanding volatility and physical

stability.

These properties are interconnected. For instance, at a given temperature, the enthalpy of

sublimation is the sum of the enthalpies of fusion and vaporization (Hess's Law).

Experimental Determination: Protocols for Precision
Acquiring reliable thermochemical data requires meticulous experimental work. The following

sections detail the authoritative methods for characterizing a solid organosilicon acid like

(Trimethylsilyl)acetic acid.

Standard Enthalpy of Formation via Rotating-Bomb
Combustion Calorimetry
The determination of ΔfH° for organosilicon compounds presents a significant challenge:

incomplete combustion can lead to the formation of silicon carbide and occluded carbon within

a poorly defined silica (SiO₂) matrix[4]. A static-bomb calorimeter is often insufficient. The

authoritative method is rotating-bomb calorimetry, which ensures the complete oxidation and

dissolution of all products into a well-defined final state.

Causality Behind the Method: The rotation of the bomb after ignition agitates the internal

solution (typically an aqueous hydrofluoric acid solution), ensuring that all silicon-containing

products are converted to a homogeneous aqueous solution of fluorosilicic acid (H₂SiF₆)[5][6]
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[7]. This creates a completely defined final state, which is the bedrock of accurate calorimetric

measurements.

Experimental Protocol: Rotating-Bomb Calorimetry

Sample Preparation:

Weigh approximately 0.5-1.0 g of high-purity (Trimethylsilyl)acetic acid (≥99%) into a

fused-silica crucible.

Add a known mass of a combustion auxiliary, such as benzoic acid or vinylidene fluoride

polymer, to promote complete combustion[4].

Attach a platinum fuse wire in contact with the sample pellet.

Bomb Assembly:

Place the crucible into the platinum-lined rotating-bomb calorimeter.

Pipette a precise amount (e.g., 10.0 mL) of an aqueous solution, typically containing

hydrofluoric acid (HF), into the bottom of the bomb[5]. The HF ensures the formation of

soluble H₂SiF₆.

Seal the bomb and pressurize with high-purity oxygen to approximately 30 atm.

Calorimetric Measurement:

Submerge the sealed bomb in the calorimeter's water jacket, which has a precisely known

heat capacity (determined by calibrating with certified benzoic acid).

Allow the system to reach thermal equilibrium.

Ignite the sample by passing a current through the fuse wire.

Simultaneously begin rotation of the bomb assembly to ensure complete dissolution of

combustion products.
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Record the temperature change of the water jacket over time until thermal equilibrium is

re-established.

Post-Combustion Analysis:

Vent and open the bomb. Quantitatively analyze the final solution for H₂SiF₆ and any

unreacted starting materials to confirm complete combustion.

Apply corrections for the heat of fuse wire combustion, the heat of formation of nitric acid

(from residual N₂ in the bomb), and other standard calorimetric corrections (Washburn

corrections).

Calculation: From the corrected temperature rise and the known heat capacity of the

calorimeter, calculate the total energy of combustion (ΔcU°). Use this value, along with the

known standard enthalpies of formation for CO₂(g), H₂O(l), and H₂SiF₆(aq), to calculate the

standard enthalpy of formation (ΔfH°) of (Trimethylsilyl)acetic acid.
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Caption: Workflow for determining ΔfH° via rotating-bomb calorimetry.
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Heat Capacity and Enthalpy of Fusion via Differential
Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat flow to or

from a sample as a function of temperature[8]. It is the primary method for determining heat

capacity, melting point, and the enthalpy of fusion.

Causality Behind the Method: DSC measures the difference in heat flow required to maintain a

sample and an inert reference at the same temperature as they are heated or cooled at a

controlled rate[8]. A phase transition, like melting, results in an endothermic heat flow into the

sample, which appears as a peak on the thermogram. The area of this peak is directly

proportional to the enthalpy of the transition.

Experimental Protocol: DSC Analysis

Instrument Calibration:

Perform temperature and enthalpy calibrations using certified reference materials with

known melting points and enthalpies of fusion (e.g., indium, tin)[9]. This is a self-validating

step to ensure instrument accuracy.

Sample Preparation:

Accurately weigh 3-5 mg of (Trimethylsilyl)acetic acid into an aluminum DSC pan.

Hermetically seal the pan to prevent any loss of sample due to sublimation during the

experiment.

Prepare an identical empty, sealed pan to serve as the reference.

Heat Capacity Measurement:

Place the sample and reference pans into the DSC cell.

Perform a three-step measurement:

a. Run a baseline scan with two empty pans.
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b. Run a scan with a sapphire standard (of known heat capacity) in the sample position.

c. Run a scan with the (Trimethylsilyl)acetic acid sample.

The difference in heat flow between these runs allows for the precise calculation of the

sample's Cp as a function of temperature.

Enthalpy of Fusion Measurement:

Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting transition (~39-42

°C).

Record the thermogram, which will show an endothermic peak corresponding to melting.

Integrate the area under the melting peak to determine the enthalpy of fusion (ΔfusH). The

onset temperature of the peak is typically taken as the melting point.
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Caption: Workflow for determining Cp and ΔfusH using DSC.
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Enthalpy of Sublimation via Knudsen Effusion
The Knudsen effusion method is a classic and reliable technique for measuring the very low

vapor pressures of solids[10]. From the temperature dependence of the vapor pressure, the

enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

Causality Behind the Method: A sample is placed in a sealed cell with a tiny orifice, under high

vacuum. Molecules escape (effuse) through the orifice at a rate proportional to the sample's

vapor pressure[10][11]. By measuring the rate of mass loss over time at different temperatures,

the vapor pressure can be calculated. Plotting ln(P) vs. 1/T yields a line whose slope is

-ΔsubH°/R, where R is the gas constant.

Experimental Protocol: Knudsen Effusion

Cell Preparation: Place a small amount of crystalline (Trimethylsilyl)acetic acid into the

Knudsen cell, which has a precisely calibrated orifice.

Measurement: Mount the cell in a high-vacuum chamber on an ultra-microbalance.

Isothermal Steps: Heat the cell to a series of constant temperatures below the melting point.

At each temperature, record the mass loss as a function of time. The rate of mass loss (

dm/dt ) should be linear[11].

Calculation:

For each temperature (T), calculate the vapor pressure (P) using the Knudsen-Hertz

equation.

Plot the natural logarithm of the vapor pressure (ln P) against the reciprocal of the

absolute temperature (1/T).

The enthalpy of sublimation (ΔsubH°) is determined from the slope of the resulting line.

Computational Thermochemistry: A Predictive
Approach
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In the absence of experimental data, modern computational chemistry provides a powerful

means to estimate thermochemical properties with high accuracy[12]. Methods like Density

Functional Theory (DFT) or more sophisticated composite methods (e.g., G4 theory) can be

used to calculate the gas-phase enthalpy of formation.

Methodology Overview:

Conformational Search: For a flexible molecule, identify the lowest energy conformer(s)[12].

Geometry Optimization: Optimize the molecular geometry at a chosen level of theory (e.g.,

B3LYP/6-31G(d)).

Frequency Calculation: Perform a vibrational frequency calculation to confirm the structure is

a true minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal

corrections to enthalpy.

Energy Calculation: Use atomization or isodesmic reaction schemes to calculate the

standard gas-phase enthalpy of formation, ΔfH°(g, 298.15 K).

Solid-State Correction: The enthalpy of sublimation (estimated or from experiment) is then

used to convert the gas-phase value to the crucial solid-state enthalpy of formation: ΔfH°(s)

= ΔfH°(g) - ΔsubH°.

Quantum chemical studies are invaluable for understanding the reactivity of organosilicon

compounds and can provide deep insights where experimental investigation is challenging[13].

Applications and Significance of the Data
The data obtained from the methodologies above have direct, tangible impacts:

For Process Chemists: The standard enthalpy of formation is used to calculate the heat of

reaction for any synthesis involving (Trimethylsilyl)acetic acid, enabling safe thermal

management during scale-up.

For Formulation Scientists: The vapor pressure and enthalpy of sublimation data are critical

for assessing the long-term stability of the active pharmaceutical ingredient (API) in its solid
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form. A high vapor pressure could lead to loss of material over time or changes in crystal

form.

For Materials Scientists: The thermodynamic stability of the Si-C bond, reflected in the

enthalpy of formation, is a key parameter in designing new organosilicon materials with

desired thermal resistance. The use of related trimethylsilyl compounds as intermediates is

crucial in pharmaceutical synthesis and material science[14][15].

Conclusion
While a complete, experimentally verified thermochemical dataset for (Trimethylsilyl)acetic
acid is not prominently available, the means to acquire this data are well-established and

authoritative. Through a synergistic application of rotating-bomb combustion calorimetry,

differential scanning calorimetry, and Knudsen effusion techniques, a full thermodynamic profile

can be established. These experimental endeavors, complemented by high-level computational

predictions, provide the foundational data necessary for the safe, efficient, and reliable

application of (Trimethylsilyl)acetic acid in research, drug development, and materials

science. This guide serves as a blueprint for such an undertaking, emphasizing the causality

and rigor required for scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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